![molecular formula C38H75NO16 B609568 N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) CAS No. 2112734-70-8](/img/structure/B609568.png)
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)
Overview
Description
“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG derivative with a terminal hydroxy group, t-butyl ester, and a Boc protected amino group . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .
Synthesis Analysis
The t-butyl protected carboxyl group and the protected amine can be deprotected under acidic conditions . This allows for further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is C28H55NO12 . It has a molecular weight of 597.8 g/mol .Chemical Reactions Analysis
The hydroxy group in “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Scientific Research Applications
Bioconjugation
The hydroxy group in the compound enables further derivatization or replacement with other reactive functional groups . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Synthesis of Small Molecules
This compound can be used as a building block for the synthesis of small molecules . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .
Conjugates of Small Molecules and/or Biomolecules
The compound can be used in the synthesis of conjugates of small molecules and/or biomolecules . These conjugates can be used in various biological applications, including drug delivery and imaging.
Tool Compounds for Chemical Biology
The compound can be used in the synthesis of tool compounds for chemical biology . These tool compounds can be used to probe biological systems, helping to understand biological function and informing drug discovery.
Medicinal Chemistry
The compound can be used in medicinal chemistry for the synthesis of new drugs . The hydrophilic PEG linker facilitates solubility in biological applications .
PROTACs Synthesis
“N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mechanism of Action
“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is used in medical research, drug-release, nanotechnology, and new materials research . It is used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .
Future Directions
“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” has potential applications in various fields such as medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNABBFTEGRMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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